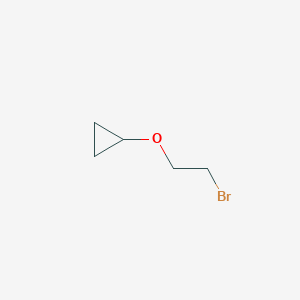

(2-Bromoethoxy)cyclopropane

Description

Contextualization within Modern Organic Chemistry Research

The study of molecules like (2-Bromoethoxy)cyclopropane is situated at the intersection of several key areas of contemporary organic chemistry. The unique structural and electronic properties of its components make it a subject of interest for the development of novel synthetic methodologies and the construction of complex molecular architectures.

Cyclopropane (B1198618) rings are a recurring motif in a multitude of natural products, pharmaceuticals, and agrochemicals. uni-regensburg.de Their significance stems from the substantial ring strain, a consequence of the compressed C-C-C bond angles (60°) compared to the ideal 109.5° for sp³-hybridized carbon atoms. beilstein-journals.org This strain endows cyclopropanes with unique chemical reactivity, often likened to that of a carbon-carbon double bond. beilstein-journals.org

The bonds within a cyclopropane ring possess increased p-character, making them susceptible to cleavage under various conditions, including reactions with electrophiles, transition metals, and radical species. beilstein-journals.org This reactivity allows the cyclopropane ring to act as a three-carbon building block in a variety of synthetic transformations, including ring-opening reactions and cycloadditions. snnu.edu.cncolab.ws The incorporation of a cyclopropane moiety into a larger molecule can significantly influence its conformational properties, metabolic stability, and biological activity, making it a valuable tool in medicinal chemistry. orgsyn.org For instance, cyclopropanes are often used as metabolically stable replacements for gem-dimethyl groups or alkenes.

Halogenated ethers are a class of compounds that serve as versatile intermediates in organic synthesis. diva-portal.org The presence of both an ether linkage and a halogen atom on the alkyl chain provides two distinct points for chemical modification. The ether group is generally stable under many reaction conditions, while the carbon-halogen bond can be readily functionalized.

Specifically, bromo-substituted ethers, such as the 2-bromoethoxy group in the title compound, are excellent electrophiles. The bromine atom is a good leaving group, making these compounds susceptible to nucleophilic substitution reactions (Sₙ2). smolecule.com This allows for the facile introduction of a variety of functional groups, including amines, thiols, azides, and cyanides, by reaction with appropriate nucleophiles. This reactivity is fundamental to the construction of more complex molecules from simpler precursors. Furthermore, halogenated ethers have found applications in various fields, including as flame retardants and in the synthesis of pharmaceuticals. diva-portal.org

Overview of Existing Research on Bromoethoxy-Substituted Cyclopropane Derivatives

Direct and extensive research specifically detailing the synthesis and reactivity of this compound is limited in peer-reviewed literature. The compound is primarily available as a building block from commercial suppliers. snnu.edu.cn However, research on closely related structures provides significant insight into its expected chemical behavior.

For example, studies on compounds like 2-(2-bromoethoxy)-2-cyclopropylacetonitrile (B2832815) highlight the synthetic utility of the bromoethoxy group attached to a cyclopropane-containing scaffold. In these systems, the bromine atom readily undergoes nucleophilic substitution, allowing for the introduction of new functionalities. smolecule.com This suggests that this compound would similarly serve as a precursor to a range of cyclopropoxyethyl derivatives.

Furthermore, research into the halocyclization of cyclopropanes indicates that the cyclopropane ring itself can participate in reactions initiated by an electrophilic halogen source. researchgate.net While this compound already contains a bromine atom, understanding these ring-opening and cyclization pathways is crucial for predicting its stability and potential side reactions under certain conditions. For instance, intramolecular reactions involving the ether oxygen and the electrophilic carbon bearing the bromine are conceivable, potentially leading to cyclic products.

Research on the synthesis of pyrethroids, a class of insecticides, has involved the reaction of 4-chlorobenzyl cyanide with 1,2-dibromoethane (B42909) to form a cyclopropane ring, demonstrating a method for cyclopropane formation that incorporates a bromo-containing reagent. mdpi.com While not a direct synthesis of this compound, it illustrates the types of transformations used to create functionalized cyclopropane rings.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethoxycyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-3-4-7-5-1-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDYLBJWZUNZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207294-80-1 | |

| Record name | (2-bromoethoxy)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromoethoxy Cyclopropane and Analogous Cyclopropane Scaffolds

Strategies for Introducing the Bromoethoxy Moiety

The functionalization of a cyclopropane (B1198618) core with a bromoethoxy group can be achieved through several synthetic routes, primarily involving etherification reactions or directed bromination of suitable precursors.

Etherification Reactions Utilizing Bromoethanol Derivatives

One of the most direct methods for synthesizing (2-Bromoethoxy)cyclopropane is through the etherification of a cyclopropanol (B106826) derivative with a bromoethanol species. This approach is an extension of the classic Williamson ether synthesis, a robust and widely used method for forming ethers. masterorganicchemistry.com In this reaction, the alkoxide, generated from cyclopropanol, acts as a nucleophile and displaces a halide from a bromoethanol derivative.

The reaction of cyclopropanol with a reagent like 2-bromoethanol (B42945) can be facilitated under basic conditions to deprotonate the alcohol and form the more nucleophilic cyclopropoxide. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed to enhance the reactivity of the nucleophile. masterorganicchemistry.com

Alternatively, acid-catalyzed etherification can also be considered. google.com In some cases, the in situ generation of an organic halide from an alcohol and a hydrogen halide can drive the reaction forward. google.com For instance, reacting an alcohol with an organic halide produces an ether and a hydrogen halide, which can then react with another alcohol molecule to regenerate the organic halide. google.com

A specific example involves the preparation of cyclopropane carboxylic acid esters using various bromoethanol derivatives. google.com In a related process, the racemate of cyclopropane carboxylic acid can be esterified with alcohols like 2-bromoethanol to yield the corresponding ester with high efficiency. google.com

Directed Bromination of Corresponding Ethoxycyclopropane (B14740108) Precursors

Another viable strategy is the bromination of an ethoxycyclopropane precursor. This method involves the selective introduction of a bromine atom onto the ethoxy side chain. The specific conditions for this bromination would depend on the exact structure of the precursor and the desired regioselectivity. For instance, bromination of 1-ethoxy-1-trimethylsiloxycyclopropane with phosphorus tribromide can yield 1-bromo-1-ethoxycyclopropane. ethernet.edu.et

Furthermore, the ring-opening bromination of cyclopropanols using reagents like N-bromosuccinimide (NBS) can lead to β-bromo ketones, which are valuable intermediates. rsc.org An electrochemical protocol for the ring-opening bromination of cyclopropanols has also been developed, yielding 2-bromoethyl ketones with high regioselectivity. thieme-connect.com

Cyclopropanation Approaches for the Formation of the Cyclopropane Ring

An alternative to functionalizing a pre-formed cyclopropane ring is to construct the three-membered ring on a substrate that already contains the necessary bromoethoxy functionality. This is typically achieved through cyclopropanation reactions of appropriate alkene precursors.

Carbene and Carbenoid-Mediated Cyclopropanation

Carbene and carbenoid chemistry provide powerful tools for the stereospecific conversion of alkenes to cyclopropanes. These methods are broadly applicable and tolerate a wide range of functional groups.

The Simmons-Smith reaction is a classic and highly effective method for cyclopropanation. wikipedia.orgtcichemicals.com It involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgnrochemistry.com A key advantage of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. nrochemistry.com The reaction is compatible with various functional groups, including ethers, making it suitable for the cyclopropanation of a substrate like vinyl 2-bromoethyl ether to produce this compound. tcichemicals.comnrochemistry.com

Modifications to the original Simmons-Smith protocol have been developed to improve its efficiency and scope. The Furukawa modification utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity. wikipedia.orgtcichemicals.com Furthermore, catalytic variants have been introduced to address some of the limitations of the stoichiometric reaction. For instance, cobalt complexes have been shown to catalyze Simmons-Smith-type cyclopropanations, offering unique selectivity based on the steric properties of the alkene. rsc.orgpurdue.edu

| Simmons-Smith Reaction Variant | Reagents | Key Features | Reference(s) |

| Classic Simmons-Smith | CH₂I₂, Zn-Cu couple | Stereospecific, wide functional group tolerance. | nrochemistry.com, wikipedia.org |

| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity. | wikipedia.org, tcichemicals.com |

| Cobalt-Catalyzed | CH₂Br₂, Zn, Co catalyst | High regioselectivity for polyalkenes. | rsc.org, purdue.edu |

Another powerful strategy for cyclopropanation involves the transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene. nih.gov The reaction proceeds through a metal-carbene intermediate, which then transfers the carbene moiety to the double bond. nih.gov Rhodium, cobalt, and copper catalysts are commonly employed for this transformation. nih.govethz.chresearchgate.net

Rhodium Catalysis: Dirhodium(II) complexes, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) and rhodium(II) pivalate (B1233124) (Rh₂(Opiv)₄), are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds like ethyl diazoacetate. nih.govethz.chscispace.com These reactions are often high-yielding and can be rendered highly enantioselective by using chiral ligands on the rhodium catalyst. nih.govacs.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the cyclopropanation. nih.gov For example, rhodium-catalyzed reactions of diazo compounds derived from Meldrum's acid with styrenes provide a rapid route to cyclopropanes. scispace.com

Cobalt Catalysis: Cobalt complexes have also emerged as effective catalysts for cyclopropanation reactions. researchgate.netacs.org They can catalyze the cyclopropanation of a wide range of olefins, including electron-deficient ones, with diazo compounds. chemrxiv.org Cobalt-catalyzed cyclopropanation can proceed via a stepwise radical mechanism and is applicable to various functionalized olefins, including vinyl ethers. chemrxiv.orgresearchgate.net

Copper Catalysis: Copper catalysts have a long history in cyclopropanation chemistry, dating back to the early work of Nozaki and co-workers. ethz.ch Copper(I) and copper(II) complexes, often in combination with chiral ligands like bisoxazolines, can catalyze the enantioselective cyclopropanation of alkenes with diazoacetates. researchgate.netresearchgate.netnih.gov These reactions are generally applicable to a broad range of olefins and provide access to chiral cyclopropanes with high stereocontrol. researchgate.netnih.govrsc.org

| Catalyst System | Typical Diazo Reagent | Alkene Substrate Example | Key Features | Reference(s) |

| Rhodium(II) carboxylates | Ethyl diazoacetate | Styrene, Butyl vinyl ether | High efficiency, tunable stereoselectivity with chiral ligands. | nih.gov, ethz.ch, scispace.com |

| Cobalt(II) complexes | Ethyl diazoacetate | Styrene, Vinyl ethers | Operates under mild conditions, can proceed via a radical mechanism. | researchgate.net, chemrxiv.org, researchgate.net |

| Copper(I)/Bisoxazoline | Ethyl diazoacetate | Styrene, Alkenyl boronates | High enantioselectivity, applicable to a broad range of olefins. | ethz.ch, researchgate.net, nih.gov |

Ylide-Based Cyclopropanation Methods (e.g., Sulfur Ylides, Corey-Chaykovsky Reaction)

Ylide-based reactions are a cornerstone in the synthesis of three-membered rings, including cyclopropanes. wikipedia.orgadichemistry.com The Johnson–Corey–Chaykovsky reaction, in particular, is a powerful method for generating cyclopropanes from α,β-unsaturated carbonyl compounds. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide (Corey's ylide) or dimethylsulfonium methylide, which are typically generated in situ by treating a sulfonium (B1226848) salt with a strong base like sodium hydride (NaH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). adichemistry.comorganic-chemistry.org

The mechanism for cyclopropanation of an enone involves a conjugate (1,4-addition) of the sulfur ylide to the Michael acceptor. nrochemistry.comorganic-chemistry.orgacsgcipr.org This initial nucleophilic addition is followed by an intramolecular nucleophilic ring-closing reaction, where the resulting enolate displaces the sulfoxide or sulfide (B99878) leaving group to form the cyclopropane ring. adichemistry.comacsgcipr.org

A key distinction is made between stabilized ylides (like dimethylsulfoxonium methylide) and unstabilized ylides (like dimethylsulfonium methylide). adichemistry.com With α,β-unsaturated carbonyl compounds, the more stable sulfoxonium ylides preferentially undergo conjugate addition to yield cyclopropanes. adichemistry.comnrochemistry.com In contrast, less stable sulfonium ylides often favor 1,2-addition to the carbonyl group, leading to epoxides instead of cyclopropanes. wikipedia.orgadichemistry.com The reaction is known for its diastereoselectivity, typically favoring the formation of the trans cyclopropane product regardless of the initial alkene stereochemistry, as bond rotation in the intermediate is generally faster than ring closure. adichemistry.com

Table 1: Comparison of Common Sulfur Ylides in the Corey-Chaykovsky Reaction

| Ylide | Precursor | Typical Base/Solvent | Reactivity with Enones | Primary Product |

|---|---|---|---|---|

| Dimethylsulfoxonium methylide | Trimethylsulfoxonium iodide | NaH / DMSO | Conjugate (1,4) addition | Cyclopropane |

| Dimethylsulfonium methylide | Trimethylsulfonium iodide | NaH / DMSO | 1,2-addition | Epoxide |

This table summarizes data from multiple sources. adichemistry.comnrochemistry.comorganic-chemistry.org

An "instant methylide" modification of this reaction involves using stable, dry, equimolar mixtures of the sulfoxonium salt and a base (e.g., KOt-Bu or NaH), which can be added directly to the alkene substrate in DMSO, leading to clean and rapid formation of cyclopropanes. researchgate.net

Cycloalkylation of CH-Acids and 1,3-Elimination Pathways

Intramolecular cyclization provides another robust route to cyclopropane rings. wikipedia.org One such method is the cycloalkylation of compounds containing an acidic proton (CH-acids) and a leaving group in a 1,3-relationship. researchgate.net When treated with a strong base, the CH-acid is deprotonated to form a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group in a 3-exo-trig cyclization to displace the halide and form the cyclopropane ring. wikipedia.org This is a classic example of an intramolecular SN2 reaction.

A related process is the Wurtz coupling, which involves the reductive cyclization of 1,3-dihalopropanes using a metal like zinc. wikipedia.orgorganic-chemistry.org This historic method was used in the first-ever synthesis of cyclopropane. wikipedia.org Modern variations of this 1,3-elimination pathway allow for the synthesis of functionalized cyclopropanes. For instance, electron-deficient 2-iodoethyl-substituted olefins can undergo a 3-exo-trig cyclization with zinc powder in a mixture of t-butyl alcohol and water to afford cyclopropanes. organic-chemistry.org

The synthesis of donor-acceptor cyclopropanes, which are activated by vicinal electron-donating and electron-withdrawing groups, frequently employs these strategies. researchgate.net The activation facilitates ring-opening reactions, making these compounds valuable synthetic intermediates. researchgate.net

[2+1] Cycloaddition Reactions in Cyclopropane Construction

[2+1] cycloaddition reactions are a fundamental and widely used method for constructing cyclopropane rings, involving the addition of a one-carbon unit (a carbene or carbenoid) to a two-carbon unit (an alkene). wikipedia.orgresearchgate.net

A major pathway involves the transition-metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate, to generate metal-carbene intermediates. researchgate.netacs.org Catalysts based on rhodium, copper, and ruthenium are commonly employed. acs.orgnih.govorganic-chemistry.org These carbenoids then react with alkenes to form cyclopropanes. acs.org Phenyliodonium ylides have emerged as safer and often more convenient alternatives to diazo compounds for generating the carbene equivalent. organic-chemistry.orgorganic-chemistry.org They can be used with rhodium or copper catalysts to produce 1,1-cyclopropane diesters efficiently. organic-chemistry.org

Another approach is the Simmons-Smith reaction, which uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane and a zinc-copper couple), to cyclopropanate alkenes. researchgate.netwikipedia.org This method is particularly effective for unactivated alkenes. researchgate.net

Recently, electrochemical methods have been developed for [2+1] cycloadditions. nih.gov In this approach, anodic oxidation of an electron-rich alkene generates an electrophilic radical cation. This intermediate can then react with a nucleophilic diazo compound, leading to the formation of the cyclopropane ring after nitrogen extrusion and subsequent reduction. nih.gov This method offers a green, metal-free alternative to traditional catalysis. nih.gov

Stereoselective and Asymmetric Synthesis of Cyclopropane Derivatives

Controlling the stereochemistry of the newly formed cyclopropane ring is a critical challenge in modern organic synthesis. Significant efforts have been directed toward developing both enantioselective and diastereoselective methodologies.

Enantioselective Cyclopropanation Utilizing Chiral Catalytic Systems

The synthesis of optically active cyclopropanes is frequently achieved through transition-metal-catalyzed asymmetric cyclopropanation of olefins with diazoacetates. acs.org This approach relies on the use of chiral ligands that coordinate to the metal center, creating a chiral environment that influences the approach of the substrate and controls the stereochemistry of the product. acs.orgnih.gov

A variety of chiral catalytic systems have been developed:

Rhodium Catalysts: Chiral rhodium(II) carboxylate complexes are exceptionally effective for carbene transfer reactions. nih.govmdpi.com Dirhodium tetracarboxylates with chiral ligands can self-assemble into high-symmetry, bowl-shaped structures that are capable of inducing high levels of enantioselectivity. nih.gov

Ruthenium Catalysts: Chiral Ru(II)–Pheox complexes have proven to be powerful catalysts for the asymmetric cyclopropanation of a broad range of olefins, including challenging substrates like vinyl carbamates and α,β-unsaturated carbonyl compounds. acs.org The use of specific diazoacetates, such as those functionalized with succinimidyl or ester groups, is often crucial for achieving high stereocontrol. acs.org

Cobalt Catalysts: D2-symmetric Co(II)–porphyrin complexes are highly efficient for the asymmetric cyclopropanation of electron-deficient olefins, proceeding through a distinct radical-based mechanism. acs.org

Organocatalysts: Chiral pyridine-derived organocatalysts, such as 4-MeO-Pyridine (MOPY), have been developed for the enantioselective cyclopropanation of electron-deficient olefins with α-bromoketones, achieving high enantiomeric ratios. researchgate.net

Table 2: Examples of Chiral Catalytic Systems for Enantioselective Cyclopropanation

| Catalyst Type | Metal/Core | Typical Substrates | Key Feature |

|---|---|---|---|

| Chiral Carboxylates | Rh(II), Ru(II) | Styrene, electron-rich olefins | Self-assembled bowl-shaped structure induces chirality. nih.gov |

| Pheox Complexes | Ru(II) | Wide variety, including electron-deficient olefins | Effective for challenging substrates; high stereocontrol. acs.org |

| Porphyrin Complexes | Co(II) | Electron-deficient olefins | Proceeds via a radical mechanism. acs.org |

| Pyridine Derivatives | Organocatalyst | Electron-deficient olefins | Metal-free catalysis. researchgate.net |

This table summarizes data from multiple sources. acs.orgnih.govresearchgate.net

Diastereoselective Control in Cyclopropane Ring Formation

Diastereoselectivity in cyclopropanation refers to the preferential formation of one diastereomer over another. This control is often dictated by the stereochemistry of the starting alkene and the reaction mechanism.

In many cyclopropanation reactions, the stereochemistry of the alkene is retained in the cyclopropane product, a characteristic of stereospecific reactions. masterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will give the trans product. masterorganicchemistry.com

However, in reactions like the Corey-Chaykovsky cyclopropanation of enones, the reaction is highly diastereoselective for the trans product, irrespective of the alkene geometry, due to thermodynamic control during the ring-closure step. adichemistry.com

Catalyst choice can also be used to direct diastereoselectivity. In rhodium(III)-catalyzed cyclopropanations with N-enoxyphthalimides, a switch from trans to cis diastereoselectivity can be achieved by tuning the catalyst and reaction conditions, which is attributed to a change in the reaction mechanism. organic-chemistry.org Furthermore, the diastereoselective synthesis of complex, polysubstituted cyclopropanes can be achieved through Michael addition-initiated ring closure (MIRC) reactions, where the stereochemical outcome is controlled during the initial nucleophilic attack and subsequent 3-exo-tet cyclization. researchgate.netnih.gov Computational studies and mechanistic investigations have shown that even subtle electronic effects, such as the presence of an alkoxy group, can be key to achieving selective bond cleavage and complete retention of configuration in subsequent rearrangements of the cyclopropane ring. rsc.orgnih.gov

Reaction Mechanisms and Chemical Reactivity of 2 Bromoethoxy Cyclopropane and Its Derivatives

Reactivity of the Bromoethoxy Group

The bromoethoxy side chain exhibits reactivity typical of a primary alkyl halide, primarily undergoing nucleophilic substitution and base-induced elimination reactions. The adjacent cyclopropyloxy group can influence these reactions through steric and electronic effects.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The primary carbon atom attached to the bromine in (2-bromoethoxy)cyclopropane is an electrophilic center, making it susceptible to attack by nucleophiles. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.combyjus.com

The SN2 mechanism is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion). chemicalnote.commasterorganicchemistry.com This "backside attack" results in the simultaneous formation of a new bond with the nucleophile and the cleavage of the carbon-bromine bond. masterorganicchemistry.comchemguide.co.uk A transition state is formed where the carbon atom is partially bonded to both the incoming nucleophile and the departing bromide. chemguide.co.uk The rate of this reaction is dependent on the concentration of both the substrate, this compound, and the attacking nucleophile. chemicalnote.comlibretexts.org

A variety of nucleophiles can be employed to displace the bromide, leading to a range of substituted products. The effectiveness of the nucleophile is a key factor in the reaction's success. Stronger nucleophiles generally lead to faster reaction rates.

| Nucleophile (Nu:-) | Product | Product Name | General Conditions |

|---|---|---|---|

| OH- (Hydroxide) |  | 2-(Cyclopropyloxy)ethanol | Aqueous NaOH or KOH |

| CN- (Cianuro) |  | 3-(Cyclopropyloxy)propanenitrile | NaCN or KCN in a polar aprotic solvent (e.g., DMSO) |

| I- (Iodide) |  | (2-Iodoethoxy)cyclopropane | NaI in acetone (B3395972) (Finkelstein reaction) |

| N3- (Azide) |  | (2-Azidoethoxy)cyclopropane | NaN3 in DMF |

Elimination Reactions Leading to Unsaturated Products

When this compound is treated with a strong, sterically hindered base, it can undergo an elimination reaction to form an unsaturated product. This reaction typically follows the bimolecular elimination (E2) mechanism. wikipedia.orgbyjus.com The E2 reaction is a concerted, single-step process where the base abstracts a proton from the carbon adjacent (beta-position) to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a double bond is formed. libretexts.orgpressbooks.pub

For the E2 mechanism to occur efficiently, a specific stereochemical arrangement is required: the beta-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. libretexts.orgmasterorganicchemistry.com This alignment allows for the smooth overlap of orbitals in the transition state to form the new pi bond. libretexts.org The reaction rate is second-order, depending on the concentrations of both the alkyl halide and the base. wikipedia.orglibretexts.org The use of strong bases, such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt), in an alcoholic solvent under heat, favors the E2 pathway over the competing SN2 reaction. iitk.ac.in The product of this reaction is cyclopropyloxyethene, also known as cyclopropyl (B3062369) vinyl ether.

| Substrate | Base/Solvent | Product | Mechanism |

|---|---|---|---|

| This compound | Potassium tert-butoxide (t-BuOK) in tert-butanol | Cyclopropyloxyethene | E2 (Bimolecular Elimination) |

| This compound | Sodium ethoxide (NaOEt) in ethanol | Cyclopropyloxyethene | E2 (Bimolecular Elimination) |

Cyclopropane (B1198618) Ring Reactivity and Transformations

The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. nih.gov The presence of the electron-donating alkoxy group can polarize the ring, influencing its reactivity towards electrophiles and nucleophiles. Such systems are often referred to as donor-acceptor (D-A) cyclopropanes, where the alkoxy group acts as the donor. nih.gov

Ring-Opening Reactions of Cyclopropane Systems

Lewis acids can catalyze the ring-opening of cyclopropanes, particularly those substituted with electron-donating groups like the cyclopropyloxy moiety. nih.govresearchgate.net The Lewis acid coordinates to the oxygen atom of the ether, enhancing its electron-withdrawing inductive effect and further polarizing the adjacent C-C bonds of the cyclopropane ring. nih.gov This activation facilitates the cleavage of one of the proximal C-C bonds, leading to the formation of a 1,3-zwitterionic or dipolar intermediate. researchgate.net

The fate of this intermediate depends on the reaction conditions and the other reagents present. In the presence of a suitable nucleophile or dipolarophile, this intermediate can be trapped to form a variety of products. For instance, it can undergo a formal [3+2] cycloaddition with species like aldehydes, imines, or alkenes to form five-membered rings. acs.org Alternatively, it can be intercepted by a simple nucleophile, leading to a linear 1,3-difunctionalized product. The choice of Lewis acid, such as scandium(III) triflate (Sc(OTf)3) or bismuth(III) triflate (Bi(OTf)3), can influence the reaction pathway and product selectivity. nih.gov The mechanism involves electrophilic activation of the cyclopropane, ring cleavage, and subsequent nucleophilic attack on one of the resulting carbocationic centers. acs.org

Direct ring-opening of an alkoxycyclopropane by a nucleophile is generally difficult without an activating group. However, the reaction can be facilitated under acidic conditions or with highly reactive nucleophiles. acs.org The high ring strain of over 100 kJ/mol provides a thermodynamic driving force for the ring-opening process. nih.gov

In the presence of a Brønsted acid, the ether oxygen can be protonated, turning it into a better leaving group and activating the cyclopropane ring for nucleophilic attack. acs.org The mechanism is analogous to the acid-catalyzed ring-opening of epoxides and can be considered a hybrid between SN1 and SN2 pathways. chemistrysteps.comlibretexts.org The nucleophile attacks one of the ring carbons, leading to the cleavage of a C-C bond. This process is essentially an SN2-type displacement on a carbon of the cyclopropane ring, where the leaving group is the protonated alkoxy group and the nucleophilic attack is coupled with the cleavage of a distal C-C bond. nih.gov

Strong nucleophiles, such as thiolates or azide (B81097) ions, can also induce ring-opening, particularly if the cyclopropane is further activated by an electron-accepting group. nih.gov For this compound, the reaction would likely involve an SN2-like attack on one of the methylene (B1212753) carbons of the cyclopropane ring, with the cleavage being directed by the polarization induced by the alkoxy group.

Carbene-Type Reactivity (e.g., C-H Insertion)

While cyclopropanes are often formed from carbene precursors, they can also exhibit reactivity reminiscent of carbenes, particularly in the context of rearrangements and insertions. libretexts.org The high p-character of the C-C bonds in the cyclopropane ring allows it to act as a source of a diradical or carbene-like species under thermal or photochemical conditions.

In the case of this compound, a hypothetical intramolecular C-H insertion reaction could be envisioned. Upon activation, for instance through photolysis or the use of a transition metal catalyst, the cyclopropane ring could formally open to a 1,3-diradical. This highly reactive intermediate could then abstract a hydrogen atom from the bromoethoxy side chain, leading to the formation of a new carbon-carbon bond and a five- or six-membered ring. The regioselectivity of such an insertion would be governed by the proximity of the C-H bonds to the reactive center and the stability of the resulting ring system.

It is important to note that such reactions often compete with other rearrangement pathways. libretexts.org For instance, the presence of the oxygen atom in the ether linkage could also lead to Stevens-type rearrangements. libretexts.org

Pericyclic Reactions and Rearrangements Involving Cyclopropane (e.g., Cope Rearrangement)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of transformations in organic chemistry. masterorganicchemistry.com The cyclopropane ring, with its olefin-like character, can participate in certain pericyclic reactions, most notably the vinylcyclopropane (B126155) rearrangement, which is a type of libretexts.orgnih.gov-sigmatropic shift.

For this compound to undergo a Cope rearrangement, a nih.govnih.gov-sigmatropic shift, it would need to be part of a 1,5-diene system. organic-chemistry.org A derivative such as 1-(2-bromoethoxy)-2-vinylcyclopropane would be a suitable substrate. Upon heating, this molecule could undergo a Cope rearrangement to afford a cycloheptadiene derivative. The driving force for this reaction is often the release of ring strain from the cyclopropane ring. masterorganicchemistry.com

The stereochemistry of the Cope rearrangement is highly predictable, proceeding through a chair-like transition state. dspmuranchi.ac.in This allows for the stereospecific synthesis of complex cyclic systems. The presence of the bromoethoxy substituent could influence the conformational preferences of the transition state, thereby affecting the stereochemical outcome of the reaction.

Interplay Between the Bromoethoxy and Cyclopropyl Moieties in Reaction Pathways

The bifunctional nature of this compound, possessing both a nucleophilic ether oxygen and an electrophilic carbon attached to bromine, in conjunction with the strained cyclopropane ring, leads to unique and complex reactivity profiles.

Intramolecular Cyclization Facilitated by Bifunctional Nature

The presence of both an electrophilic center (the carbon bearing the bromine) and a nucleophilic center (the ether oxygen) within the same molecule allows for the possibility of intramolecular cyclization. While the direct displacement of the bromide by the ether oxygen to form a three-membered oxonium ion is unlikely due to the resulting ring strain, this bifunctionality can be exploited in other ways.

For example, under conditions that favor the formation of a carbanion on the cyclopropane ring (e.g., deprotonation with a strong base), the resulting nucleophile could displace the intramolecular bromide, leading to the formation of a bicyclic ether. The feasibility of such a reaction would depend on the stability of the carbanion and the geometric constraints of the resulting ring system.

Alternatively, the bromoethoxy group can act as a tether to bring other reactive functionalities into proximity with the cyclopropane ring, facilitating intramolecular reactions that might otherwise be unfavorable. This "tethering" strategy is a common tactic in organic synthesis for controlling regioselectivity and promoting cyclization reactions. nih.govnih.gov

Applications and Synthetic Utility in Advanced Organic Chemistry

Contributions to the Design and Synthesis of Compound Libraries for Chemical Biology Studies

The strategic incorporation of unique chemical motifs is a cornerstone of modern chemical biology, enabling the exploration of novel biological phenomena and the identification of new therapeutic leads. The cyclopropane (B1198618) ring, with its distinct conformational properties and metabolic stability, is a highly sought-after feature in the design of compound libraries. While direct literature detailing the extensive use of "(2-Bromoethoxy)cyclopropane" in the synthesis of large-scale compound libraries for chemical biology screening is not abundant, its potential as a valuable building block can be inferred from established synthetic methodologies and the known reactivity of its functional groups.

The primary contribution of "this compound" to library synthesis lies in its ability to introduce the cyclopropylethoxy moiety onto a diverse range of molecular scaffolds. This is primarily achieved through the reactivity of the bromoethyl group, which serves as an electrophile for nucleophilic substitution reactions. This allows for the covalent attachment of the cyclopropylethoxy group to various core structures, thereby generating a library of compounds with altered physicochemical and biological properties.

Key Synthetic Strategies for Library Construction:

The principal synthetic route leveraging "this compound" for library generation is the Williamson ether synthesis and its analogues. This involves the reaction of the bromo-functionalized cyclopropane derivative with a library of nucleophiles, such as phenols, alcohols, and thiols, typically in the presence of a base. This straightforward and versatile reaction is highly amenable to parallel synthesis formats, which are essential for the rapid generation of large compound libraries.

Table 1: Exemplar Reaction Scheme for Library Synthesis using this compound

| Reaction Type | Generic Reaction | Scaffold Diversity | Resulting Moiety |

| O-Alkylation (Phenols) | Ar-OH + Br-CH₂CH₂-cPr → Ar-O-CH₂CH₂-cPr | Substituted phenols, heterocycles with hydroxyl groups | Aryl cyclopropylethoxy ether |

| O-Alkylation (Alcohols) | R-OH + Br-CH₂CH₂-cPr → R-O-CH₂CH₂-cPr | Aliphatic alcohols, amino alcohols | Alkyl cyclopropylethoxy ether |

| S-Alkylation (Thiols) | R-SH + Br-CH₂CH₂-cPr → R-S-CH₂CH₂-cPr | Aliphatic and aromatic thiols | Alkyl/Aryl cyclopropylethoxy thioether |

Research Findings and Potential Applications:

While specific research focused solely on libraries derived from "this compound" is limited, the broader context of cyclopropane-containing molecules in chemical biology provides a strong rationale for its utility. The introduction of a cyclopropyl (B3062369) group can significantly impact a molecule's properties in several ways that are advantageous for chemical biology studies:

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock flexible molecules into specific conformations, which can be crucial for binding to biological targets with high affinity and selectivity.

Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, particularly oxidation, which can lead to compounds with improved pharmacokinetic profiles.

Exploration of Chemical Space: The unique three-dimensional shape of the cyclopropane ring allows for the exploration of novel regions of chemical space that are not accessible with more traditional, planar aromatic structures.

A hypothetical library generated from "this compound" and a diverse set of phenolic scaffolds could be screened against a wide range of biological targets, such as enzymes, receptors, and ion channels, to identify novel modulators. The data from such a screen would provide valuable structure-activity relationship (SAR) information, where the contribution of the cyclopropylethoxy group to biological activity could be systematically evaluated.

Table 2: Hypothetical Compound Library Derived from this compound and Diverse Phenolic Scaffolds

| Scaffold Name | Scaffold Structure | Resulting Compound Structure | Potential Biological Target Class |

| 4-Hydroxybenzoic acid | HO-C₆H₄-COOH | cPr-CH₂CH₂-O-C₆H₄-COOH | Enzymes, Nuclear Receptors |

| 7-Hydroxycoumarin | C₉H₆O₃ (with OH at C7) | C₉H₅O₂-O-CH₂CH₂-cPr | Kinases, Fluorescent Probes |

| Estradiol | C₁₈H₂₄O₂ | C₁₈H₂₃O-O-CH₂CH₂-cPr | Nuclear Hormone Receptors |

| Serotonin | C₁₀H₁₂N₂O | C₁₀H₁₁N₂-O-CH₂CH₂-cPr | GPCRs, Transporters |

The synthesis of such a library would allow researchers to systematically probe the influence of the cyclopropylethoxy tail on the biological activity of these known pharmacophores. This approach, known as diversity-oriented synthesis, is a powerful tool in chemical biology for the discovery of new molecular probes and drug candidates.

Spectroscopic Characterization Methodologies and Research Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (2-Bromoethoxy)cyclopropane is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclopropane (B1198618) ring are diastereotopic and would exhibit complex splitting patterns in the upfield region, typically between 0.2 and 0.8 ppm, due to both geminal and cis/trans vicinal couplings. The methine proton on the cyclopropane ring, being attached to the oxygen, would be shifted further downfield. The methylene (B1212753) protons of the ethoxy group would appear as two distinct triplets. The protons on the carbon adjacent to the oxygen (O-CH₂) would likely resonate around 3.5-3.8 ppm, while the protons on the carbon bearing the bromine atom (Br-CH₂) would be further downfield, around 3.4-3.6 ppm, due to the deshielding effect of the electronegative bromine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, five distinct signals are expected. The carbons of the cyclopropane ring are expected at a relatively high field, with the methylene carbons appearing around 10-20 ppm and the methine carbon (attached to the oxygen) shifted downfield to approximately 60-70 ppm. The methylene carbon of the ethoxy group adjacent to the oxygen is predicted to be in the range of 65-75 ppm, while the carbon bonded to the bromine atom would likely appear around 30-40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl (B3062369) CH₂ | 0.2 - 0.6 | 10 - 20 |

| Cyclopropyl CH | 3.2 - 3.6 | 60 - 70 |

| O-CH₂ | 3.5 - 3.8 | 65 - 75 |

| Br-CH₂ | 3.4 - 3.6 | 30 - 40 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the cyclopropyl methine proton and the adjacent cyclopropyl methylene protons. Additionally, a correlation would be seen between the two methylene groups of the bromoethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show a correlation between the cyclopropyl methine proton and the carbon of the adjacent O-CH₂ group, as well as between the protons of the O-CH₂ group and the cyclopropyl methine carbon, thus confirming the ether linkage between the cyclopropane ring and the bromoethoxy chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is characteristic of the functional groups present.

The IR spectrum of this compound is expected to show a strong C-O-C stretching vibration in the region of 1150-1085 cm⁻¹, which is characteristic of ethers. The presence of the C-Br bond would give rise to a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹. The cyclopropane ring has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation (breathing) modes around 1020-1000 cm⁻¹.

Raman spectroscopy would also be sensitive to these vibrations, particularly the symmetric vibrations of the cyclopropane ring and the C-Br stretch. The complementarity of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Cyclopropane | C-H stretch | 3100 - 3000 |

| Cyclopropane | Ring deformation | 1020 - 1000 |

| Ether | C-O-C stretch | 1150 - 1085 |

| Alkyl Halide | C-Br stretch | 600 - 500 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak would be observed as a pair of peaks of nearly equal intensity, separated by two mass units (M+ and M+2), which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula.

The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways. Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine radical. Alpha-cleavage next to the ether oxygen is also a common fragmentation pathway for ethers, which would lead to the formation of a stabilized oxonium ion.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Corresponding Fragment |

|---|---|

| 164/166 | [M]⁺ (Molecular ion) |

| 85 | [M - Br]⁺ |

| 57 | [C₃H₅O]⁺ |

| 41 | [C₃H₅]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable to derivatives)

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. While this compound is a liquid at room temperature and thus not directly amenable to single-crystal X-ray diffraction, this technique would be invaluable for the characterization of any solid derivatives.

Should a crystalline derivative of this compound be synthesized, X-ray crystallography could provide unambiguous proof of its molecular structure. This would include precise bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry, which is often challenging to establish by other spectroscopic methods.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, which solve the Schrödinger equation (or its density-based equivalent), are fundamental to modern chemical research. europa.eu They are broadly categorized into ab initio methods and density functional theory, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Energetic Analysis

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and efficiency. semanticscholar.orgmdpi.com It is used to determine the molecular properties of (2-Bromoethoxy)cyclopropane by calculating the electron density rather than the complex many-electron wavefunction. semanticscholar.orgcnr.it

Geometry Optimization: A primary application of DFT is to find the lowest-energy three-dimensional arrangement of atoms, known as the equilibrium geometry. cnr.itscispace.comnih.gov For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. This process would account for the steric and electronic interactions between the cyclopropane (B1198618) ring and the bromoethoxy side chain.

Electronic Structure: DFT calculations provide detailed information about the electronic distribution within the molecule. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Energetic Analysis: DFT is used to compute the total electronic energy of the molecule, which is essential for determining its thermodynamic stability. osti.gov By comparing the energies of different conformers (rotational isomers) of the bromoethoxy side chain, the most stable conformation can be identified. These calculations are also the first step in determining the energetics of chemical reactions involving the molecule.

Below is an illustrative table of parameters that would be obtained from a typical DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) for the optimized geometry of this compound.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (ring) Bond Length | The length of the carbon-carbon bonds within the cyclopropane ring. | ~1.51 Å |

| C-C-C (ring) Bond Angle | The internal angle between carbon atoms in the cyclopropane ring. | 60° (fixed by geometry) |

| C-O Bond Length | The length of the ether carbon-oxygen bond. | ~1.43 Å |

| C-Br Bond Length | The length of the carbon-bromine bond. | ~1.94 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +0.5 to +1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 6.5 to 9.0 eV |

Ab Initio Methods for High-Accuracy Thermochemical and Kinetic Studies

Ab initio (Latin for "from the beginning") methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy, often referred to as the "gold standard" for certain properties.

For this compound, these high-level calculations are invaluable for obtaining precise thermochemical data. osti.gov This includes:

Heat of Formation (ΔHf°): Crucial for understanding the molecule's stability relative to its constituent elements.

Gibbs Free Energy (G): Used to predict the spontaneity of reactions.

Enthalpy (H) and Entropy (S): Fundamental thermodynamic quantities.

In kinetic studies, ab initio methods are employed to calculate the energy barriers (activation energies) of reactions with high accuracy. osti.gov For instance, they could be used to model the SN2 substitution of the bromine atom or the ring-opening reactions of the cyclopropane moiety, providing quantitative predictions of reaction rates.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes and interactions with surrounding molecules. nih.govjohannesfeist.eu

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The bromoethoxy side chain is flexible and can adopt numerous conformations through rotation around its single bonds. MD simulations can explore the potential energy landscape to identify the most populated and energetically favorable conformations in different environments (e.g., in the gas phase or in a solvent). dalalinstitute.com

Intermolecular Interactions: By placing the molecule in a simulated "box" of solvent molecules (like water or an organic solvent), MD can model how it interacts with its environment. nih.gov This can reveal information about solvation shells, the strength of van der Waals interactions, and potential (weak) hydrogen bonding between the ether oxygen and solvent protons.

The following table summarizes the objectives and potential findings from an MD simulation of this compound.

| Simulation Aspect | Objective | Information Gained |

|---|---|---|

| Conformational Sampling | To explore the rotational freedom of the C-C and C-O bonds in the side chain. | Identification of low-energy conformers; calculation of rotational energy barriers. |

| Solvation Analysis | To simulate the molecule in an explicit solvent (e.g., water, methanol). | Radial distribution functions showing solvent structure around the molecule; calculation of solvation free energy. |

| Dynamic Properties | To observe the molecule's movement over a period of nanoseconds. | Diffusion coefficient; root-mean-square fluctuations of atomic positions. |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a cornerstone for understanding how chemical reactions occur. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and, crucially, the high-energy transition state that controls the reaction rate. mit.edu

For this compound, a key reaction of interest is the acid-catalyzed ring-opening of the cyclopropane ring. Computational studies, likely using DFT, can model the step-by-step mechanism. researchgate.nettue.nl This would involve:

Protonation of the ether oxygen.

Nucleophilic attack by a counter-ion on one of the cyclopropane carbons.

Simultaneous or subsequent cleavage of a C-C bond in the ring.

Calculations would locate the geometry of the transition state for the rate-determining step and compute its energy. researchgate.net The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter for predicting the reaction's feasibility and rate. tue.nl

| Reaction Step | Description | Calculated Parameter | Significance |

|---|---|---|---|

| Reactant Complex | Initial association of this compound with a catalyst (e.g., H+). | Binding Energy | Stability of the initial complex. |

| Transition State (TS) | Highest energy point on the reaction pathway, involving partial bond formation/breaking. | Activation Energy (Ea) | Determines the reaction rate; a lower Ea means a faster reaction. |

| Product Complex | Final ring-opened product, possibly still associated with the catalyst. | Reaction Energy (ΔErxn) | Determines if the overall reaction is exothermic or endothermic. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental results to confirm a molecule's structure. researchgate.net

Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the absorption peaks in infrared (IR) and Raman spectra. By comparing a calculated spectrum with an experimental one, an unambiguous assignment of spectral peaks to specific molecular motions (e.g., C-H stretch, C-O-C bend, C-Br stretch) can be made. mdpi.com This serves as a powerful validation of the computed equilibrium geometry.

NMR Spectroscopy: It is also possible to calculate nuclear magnetic resonance (NMR) parameters, such as chemical shifts and coupling constants. These calculations help in assigning complex NMR spectra and confirming the connectivity and stereochemistry of the molecule.

The table below shows a hypothetical comparison of calculated vibrational frequencies for key functional groups in this compound with their typical experimental ranges.

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (ring) | Cyclopropane C-H | 3050 - 3150 | 3000 - 3100 |

| C-H Stretch (alkane) | -CH₂- | 2900 - 3000 | 2850 - 2960 |

| C-O-C Stretch | Ether linkage | 1080 - 1150 | 1070 - 1150 |

| C-Br Stretch | Bromoalkane | 550 - 650 | 500 - 600 |

Theoretical Studies on Cyclopropane Ring Strain and Bonding Characteristics

The cyclopropane ring is of significant theoretical interest due to its unique strain and bonding, which dictate its chemical reactivity. quora.com Theoretical studies provide a deep understanding of these features.

Ring Strain: The total ring strain in cyclopropane is approximately 27.5 kcal/mol (115 kJ/mol). libretexts.orglibretexts.org Computational chemistry allows for the decomposition of this strain into its primary components:

Angle Strain: This is the major contributor, arising from the compression of the C-C-C bond angles to 60° from the ideal sp³ tetrahedral angle of 109.5°. utexas.eduwikipedia.orgmaricopa.edu This severe deviation leads to poor orbital overlap and weaker C-C bonds. libretexts.org

Torsional Strain (Pitzer Strain): This arises because the C-H bonds on adjacent carbon atoms are in an eclipsed conformation, leading to repulsive interactions. libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org Unlike larger rings, cyclopropane is planar and rigid, so it cannot pucker to relieve this strain. libretexts.orglibretexts.org

Bonding Characteristics: Standard sp³ hybridization cannot adequately describe the bonding in cyclopropane. Theoretical models have been developed to explain its structure:

Coulson-Moffitt (Bent Bond) Model: This model proposes that to reduce angle strain, the carbon-carbon sigma bonds are formed from hybrid orbitals that are not pointed directly at each other. wikipedia.orgyoutube.com The electron density is concentrated outside the internuclear axis, forming curved or "bent" bonds (also called "banana bonds"). maricopa.eduwikipedia.orgwikipedia.org This outward bending allows the inter-orbital angle to be larger (around 104°) than the geometric 60° angle, improving orbital overlap but resulting in weaker bonds compared to a normal alkane. dalalinstitute.comwikipedia.org

Walsh Model: This alternative model describes the bonding in terms of a combination of sp² hybridized carbons forming a sigma framework, with the remaining p-orbitals combining to form a set of three molecular orbitals at the center of the ring. wikipedia.orgyoutube.com This model helps explain why cyclopropane exhibits some properties similar to alkenes (i.e., having some "pi-character").

The following table summarizes the key structural and energetic properties of the cyclopropane ring compared to a strain-free alkane reference.

| Property | Cyclopropane | Propane (Reference) | Reference |

|---|---|---|---|

| C-C-C Bond Angle | 60° | ~109.5° | quora.com |

| Total Ring Strain | ~27.5 kcal/mol | 0 kcal/mol | libretexts.orgutexas.edu |

| C-C Bond Dissociation Energy | ~65 kcal/mol | ~88 kcal/mol | libretexts.orgmasterorganicchemistry.com |

| C-C Bond Length | ~1.51 Å | ~1.53 Å | wikipedia.org |

| Bonding Model | Bent Bonds / Walsh Orbitals | Standard sp³ σ-bonds | wikipedia.org |

Computational Screening and Design of Novel Cyclopropane Derivatives

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical chemistry investigations specifically focused on "this compound" and its derivatives. At present, there are no publicly available research articles, dedicated studies, or datasets detailing the computational screening or rational design of novel molecules based on the this compound scaffold.

While computational methods are widely employed in the design and discovery of new molecules containing a cyclopropane ring, this research has not yet been extended to the specific compound . The existing body of computational chemistry research on cyclopropane derivatives focuses on a variety of other scaffolds, often exploring their potential in medicinal chemistry and materials science. For instance, structure-guided design has been successfully used to develop cyclopropane-based inhibitors for targets such as coronavirus proteases. These studies utilize techniques like molecular docking and molecular dynamics simulations to predict binding affinities and guide the synthesis of more potent compounds.

Furthermore, computational approaches are frequently used to predict the physicochemical properties, reactivity, and biological activity of novel cyclopropane-containing molecules. These methods include Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structures with their biological activities, and virtual screening techniques that allow for the rapid computational assessment of large libraries of virtual compounds.

However, the application of these powerful computational tools to "this compound" remains an unexplored area of research. Consequently, there are no detailed research findings or data tables available to be presented on this specific topic. The absence of such studies means that the potential of "this compound" as a lead compound for the design of new functional molecules is yet to be computationally investigated. Future research in this area would be necessary to elucidate the structure-activity relationships of its derivatives and to explore their potential applications.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthesis Routes for (2-Bromoethoxy)cyclopropane

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste and hazardous substance use. Future research will likely focus on developing eco-friendly synthetic pathways to this compound, moving beyond traditional methods that may rely on hazardous reagents or energy-intensive conditions.

A promising avenue is the application of biocatalysis . Engineered enzymes, such as evolved variants of myoglobin (B1173299) or cytochrome P450, have demonstrated remarkable efficiency and stereoselectivity in non-natural carbene transfer reactions to form cyclopropane (B1198618) rings. nih.govacs.orgacs.orgresearchgate.net Developing a biocatalytic route could enable the synthesis of this compound under mild, aqueous conditions, significantly reducing the reliance on organic solvents and toxic metal catalysts. nsf.gov Furthermore, enzyme-directed evolution could be employed to create highly selective biocatalysts for producing specific stereoisomers of the target molecule, a feat that is often challenging with conventional chemical methods. nih.govacs.org

Another green approach involves the use of alternative energy sources, such as microwave irradiation, to accelerate reaction times and improve energy efficiency. The synthesis of haloalkanes, a related structural component, can be achieved by reacting alcohols with reagents generated in situ, a strategy that could be adapted for greener syntheses. chemguide.co.uk The exploration of solvent-free reaction conditions or the use of benign solvents like dimethyl carbonate would further enhance the sustainability of the synthesis. nsf.gov

| Green Strategy | Potential Application for this compound Synthesis | Key Advantages |

| Biocatalysis | Use of engineered enzymes (e.g., evolved globins) for stereoselective cyclopropanation. nih.govacs.org | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. |

| Alternative Solvents | Employing environmentally benign solvents like dimethyl carbonate or water. nsf.gov | Reduced toxicity and environmental impact. |

| Energy Efficiency | Application of microwave-assisted synthesis to reduce reaction times and energy consumption. | Faster reactions, improved process efficiency. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Waste minimization. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new catalytic systems is crucial for controlling the reactivity and stereochemistry of cyclopropanation reactions. For the synthesis of a functionalized molecule like this compound, achieving high levels of chemo-, regio-, and stereoselectivity is paramount.

Rhodium(II) complexes are well-established catalysts for cyclopropanation, and ongoing research focuses on designing chiral ligands that can induce high levels of enantioselectivity, even at very low catalyst loadings. nsf.govnih.govrsc.org Future work could involve screening libraries of chiral dirhodium catalysts, such as adamantylglycine-derived complexes, to find an optimal system for the asymmetric synthesis of this compound. nih.govrsc.org

Bifunctional catalysis , which involves catalysts with two distinct functional groups that act cooperatively, represents another powerful strategy. ox.ac.ukacs.orgnih.govnih.gov A bifunctional catalyst could, for instance, possess both a Lewis basic site to activate one reactant and a hydrogen-bond donor site to organize the transition state, leading to enhanced reactivity and stereocontrol. acs.orgnih.gov The application of such catalysts could provide a new level of precision in the synthesis of complex cyclopropane derivatives.

Moreover, the exploration of catalysts based on earth-abundant and less toxic metals is an important trend. Iron-based biocatalysts, for example, have been successfully developed for intramolecular cyclopropanation and could be adapted for intermolecular reactions. acs.org

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. youtube.comresearchgate.net Future research will likely see the development of continuous flow processes for the synthesis of this compound. Flow reactors provide superior heat and mass transfer, allowing for highly exothermic or fast reactions to be controlled with high precision. youtube.comdigitellinc.com This enhanced control can lead to improved yields, higher purity, and safer handling of reactive intermediates. researchgate.netrsc.org

The integration of flow chemistry with automated synthesis platforms and machine learning algorithms is a particularly exciting frontier. nih.govrsc.orgnih.gov These "self-driving labs" can autonomously optimize reaction conditions by iteratively performing experiments and analyzing the results in real-time. rsc.orgpatsnap.com Such a platform could rapidly identify the optimal temperature, pressure, catalyst loading, and residence time for the synthesis of this compound, dramatically accelerating process development and enabling the efficient production of libraries of related compounds for screening purposes. nih.govnih.gov

Advanced Computational Methodologies for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. Density Functional Theory (DFT) calculations can provide deep insights into the reaction mechanisms of cyclopropane formation and ring-opening. rsc.orgtue.nlresearchgate.net By modeling the transition states of potential synthetic routes, researchers can predict the most energetically favorable pathways and rationalize the origins of stereoselectivity. rsc.orgrsc.org Such studies could guide the rational design of new catalysts and substrates for the synthesis of this compound.

| Computational Method | Application to this compound Research | Potential Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms for synthesis and ring-opening. rsc.orgtue.nl | Rational catalyst design, prediction of product selectivity. |

| Molecular Dynamics (MD) | Simulating the conformational behavior and interactions with other molecules. | Understanding physical properties and intermolecular forces. |

| Machine Learning (ML) | Predicting reaction outcomes and retrosynthetic pathways. rsc.orgrsc.org | Accelerated discovery of new reactions and synthetic routes. |

| AI-driven Design | Generating novel cyclopropane derivatives with optimized properties. | Design of new functional materials or bioactive compounds. |

Unexplored Reactivity Patterns and Unconventional Transformations of Bromoethoxy-Cyclopropanes

The unique electronic nature of the cyclopropane ring, particularly in donor-acceptor (D-A) substituted systems, gives rise to a rich and diverse reactivity profile. rsc.orgnih.gov The this compound molecule can be viewed as having an electron-donating alkoxy group and can participate in a variety of transformations. Future research will undoubtedly focus on uncovering novel reactions that leverage the inherent strain and electronic properties of this system.

One major area of exploration will be ring-opening reactions . The cleavage of the three-membered ring can be triggered by nucleophiles, electrophiles, or radical initiators, providing access to a wide array of 1,3-difunctionalized acyclic compounds. rsc.orgacs.orgnih.govrsc.org The bromoethoxy side chain itself contains a nucleophilic oxygen and an electrophilic carbon (C-Br bond), which could participate in intramolecular cyclizations following the initial ring-opening, leading to complex heterocyclic structures.

Furthermore, the development of unconventional transformations will be a key theme. This could include novel cycloaddition reactions, rearrangements, or cascade processes that build molecular complexity in a single step. mdpi.com For instance, the cyclopropane ring could act as a formal dipole in annulation reactions with various partners, constructing five- or six-membered rings. The interplay between the reactivity of the cyclopropane core and the bromoethoxy substituent opens up a vast chemical space for exploration, promising the discovery of new synthetic methodologies and the creation of novel molecular architectures. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (2-bromoethoxy)cyclopropane, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or cyclopropanation. For example, a one-step alkylation of cyclopropanol derivatives with 1,2-dibromoethane in acetone using K₂CO₃ as a base (reflux, 48 hours) yields the compound . AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio databases) suggest alternative routes, such as bromination of preformed ethoxycyclopropane derivatives under radical conditions . Key factors include:

- Temperature control (<60°C to avoid cyclopropane ring strain release).

- Solvent polarity (aprotic solvents like acetone enhance nucleophilicity).

- Purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard. For example, monoclinic crystals (space group P2₁/n) of analogous brominated cyclopropanes show bond lengths of 1.54 Å (C-C cyclopropane) and 1.93 Å (C-Br), with dihedral angles <5° between the cyclopropane and ethoxy groups . Complementary techniques:

- NMR : δ¹H ~0.6–1.2 ppm (cyclopropane protons), δ¹H 3.4–3.8 ppm (CH₂Br).

- IR : Stretching vibrations at 600–700 cm⁻¹ (C-Br) and 1250–1300 cm⁻¹ (C-O-C).

Q. What role does the bromine substituent play in the compound’s reactivity?

- Methodological Answer : The bromine atom acts as a leaving group in SN₂ reactions, enabling functionalization (e.g., substitution with nucleophiles like amines or thiols). For example, reaction with NaN₃ in DMF at 80°C produces (2-azidoethoxy)cyclopropane, a precursor for click chemistry . Steric hindrance from the cyclopropane ring slows reactivity compared to linear analogs (e.g., 2-bromoethanol derivatives) .

Advanced Research Questions

Q. How can molecular dynamics simulations improve the understanding of this compound’s conformational behavior?

- Methodological Answer : Optimized OPLS-AA force field parameters (e.g., angle bending = 60°–65°, torsional rigidity = 2.5 kcal/mol) replicate cyclopropane ring strain and ethoxy group flexibility. Simulations show that the bromine atom induces a 10–15° tilt in the ethoxy moiety, affecting intermolecular interactions. Validation against quantum mechanics (QM) data (e.g., DFT at B3LYP/6-31G*) reveals <5% deviation in bond angles .

Q. What are the mechanistic implications of this compound in modulating biological targets?

- Methodological Answer : The compound’s bioactivity is hypothesized to arise from its electrophilic bromine and strained cyclopropane ring. In vitro assays show IC₅₀ values of ~50 μM against 5-HT₂A receptors, likely due to hydrophobic interactions with transmembrane helices. Molecular docking (AutoDock Vina) predicts binding energy ΔG = −8.2 kcal/mol, with the bromine forming a halogen bond to Tyr370 .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Degradation studies (HPLC-MS) indicate a half-life of 6 months at −20°C vs. 2 weeks at 25°C. Primary degradation products include cyclopropanol (via hydrolysis) and ethylene oxide (via β-elimination). Stabilization strategies:

- Add 0.1% BHT to inhibit radical pathways.

- Store in amber vials under argon (moisture <0.1%) .

Q. Can frontier molecular orbital (FMO) analysis predict the compound’s reactivity in photochemical applications?

- Methodological Answer : HOMO-LUMO gaps (ΔE = 4.5 eV, calculated via DFT) suggest moderate photoactivity. Transfer learning models trained on cyclopropane derivatives predict redshifted absorption (λₘₐₓ = 270 nm) upon functionalization with electron-withdrawing groups. Experimental validation via UV-Vis (ε = 1200 M⁻¹cm⁻¹ at 265 nm) aligns with computational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products